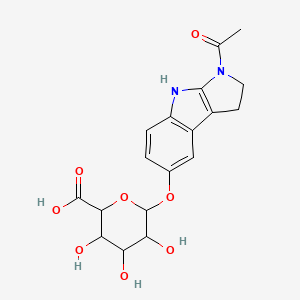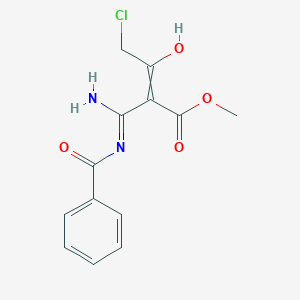
methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate
Vue d'ensemble
Description
Acrylates are a family of polymers made from acrylate monomers . They are usually esters containing vinyl groups, two carbon atoms double-bonded to each other, directly attached to the carbonyl carbon of the ester .
Synthesis Analysis
Acrylate monomers can be synthesized in a laboratory scale continuous flow process . In this process, (meth)acryloyl chloride is reacted with alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters .Molecular Structure Analysis
The molecular structure of acrylates involves a vinyl group attached to the carbonyl carbon of an ester . The exact structure would depend on the specific acrylate .Chemical Reactions Analysis
Acrylates can undergo a variety of chemical reactions. For example, they can be polymerized under the influence of heat, light, ionic or high energy mechanisms . Free radical initiation is the most commonly used method of polymerization .Physical And Chemical Properties Analysis
Acrylates are clear, colorless, volatile liquids with a slight solubility in water and complete solubility in alcohols, ethers and many organic solvents . They can be polymerized under the influence of heat, light, ionic or high energy mechanisms .Applications De Recherche Scientifique
Controlled Radical Polymerization
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate and its analogs are pivotal in controlled radical polymerization processes, such as reversible addition−fragmentation chain transfer (RAFT) polymerization. These methodologies enable the synthesis of polymers with precise molecular weights, low polydispersities, and enhanced isotacticities. An example includes the polymerization of N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), demonstrating the controlled character through narrow polydispersity products and the ability to manipulate molecular weight through monomer/CTA ratios (Mori, Sutoh, & Endo, 2005).
Synthesis and Transformations for Heterocyclic Systems
Compounds structurally related to methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate serve as versatile synthons for the preparation of multifunctional heterocyclic systems. Their utility is highlighted in the synthesis of pyrroles, pyrimidines, pyrazoles, and isoxazoles, underscoring their importance in creating polyfunctional heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Polymerizable Acrylate Bearing Large Substituents
Research on methyl 2-(benzyloxymethyl)acrylate, a compound with a structure and reactivity comparable to methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate, reveals insights into the radical polymerization behavior of acrylates bearing large substituents. Such studies provide valuable information on the propagation and termination rate constants, contributing to the understanding of steric effects in polymerization processes (Yamada, Kobatake, & Aoki, 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-20-13(19)10(9(17)7-14)11(15)16-12(18)8-5-3-2-4-6-8/h2-6,17H,7H2,1H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWQWEMOXBRAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(CCl)O)C(=NC(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136810447 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493632.png)

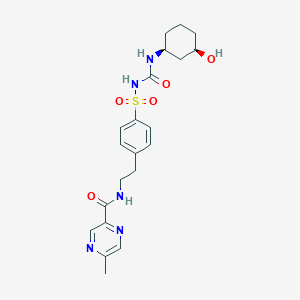
![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)
![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)
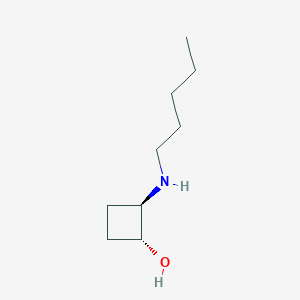

![(2R)-2-[(R)-Carboxy-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B1493642.png)
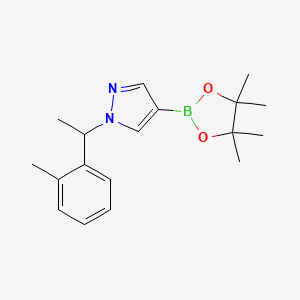

![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
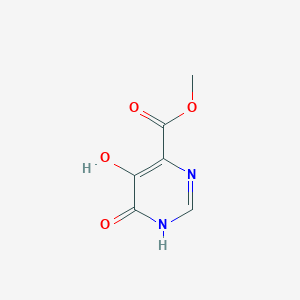
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)
